molecular formula C11H13ClO3 B8417561 4-(Chlorophenoxy]pentanoic acid

4-(Chlorophenoxy]pentanoic acid

Cat. No.: B8417561
M. Wt: 228.67 g/mol
InChI Key: NWHPBWZCJXCXRV-UHFFFAOYSA-N
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Description

4-(Chlorophenoxy)pentanoic acid is a carboxylic acid derivative featuring a pentanoic acid backbone substituted at the fourth carbon with a chlorophenoxy group. This compound belongs to a broader class of phenoxyalkanoic acids, which are studied for their diverse biological activities, including roles in lipid metabolism and enzyme modulation .

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

4-(2-chlorophenoxy)pentanoic acid

InChI

InChI=1S/C11H13ClO3/c1-8(6-7-11(13)14)15-10-5-3-2-4-9(10)12/h2-5,8H,6-7H2,1H3,(H,13,14)

InChI Key

NWHPBWZCJXCXRV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)OC1=CC=CC=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenoxy ring significantly influence biological activity. For example:

  • Gemfibrozil (2,2-dimethyl-5-[2,5-dimethylphenoxy]-pentanoic acid) contains a dimethylphenoxy group and methyl branches on the pentanoic acid chain, enhancing lipophilicity and metabolic stability .
  • Fenofibric acid (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) incorporates a chlorobenzoyl group, which increases its potency as a peroxisome proliferator-activated receptor (PPAR) agonist .
  • 4-(4'-Chlorophenoxy) derivatives exhibit higher transacylation activity in rat liver enzymes compared to 3- or 2-chloro analogs, as the para-chloro group optimizes steric and electronic interactions with catalytic sites .
Table 1: Structural Comparison of Key Analogs
Compound Substituents on Phenoxy Group Carboxylic Acid Modifications Key Biological Role
4-(Chlorophenoxy)pentanoic acid 4-chloro None Hypothesized enzyme modulation*
Gemfibrozil 2,5-dimethyl 2,2-dimethylpentanoic acid PPAR-α agonist (lipid-lowering)
Fenofibric acid 4-chlorobenzoyl 2-methylpropanoic acid PPAR-α/γ agonist
2-(4-Chlorophenyl)propanoic acid 4-chloro (phenyl group) Propanoic acid backbone Anti-inflammatory*

Bioactivity and Mechanism

  • Transacylation Activity: Chlorophenoxy-substituted hydroxamic acids demonstrate enhanced acetyl donor capacity in rat liver enzymes. The 4'-chloro isomer is the most effective, highlighting the importance of para-substitution for enzyme interaction .
  • Lipid Metabolism: Gemfibrozil and fenofibric acid reduce triglycerides via PPAR-α activation. The absence of methyl or benzoyl groups in 4-(chlorophenoxy)pentanoic acid may limit its affinity for these receptors but could enable alternative mechanisms .
  • Antifungal Properties: Pentanoic acid esters, such as ethyl 4-methylpentanoate, exhibit volatile antifungal activity against Botrytis cinerea in yeast-based studies. The chlorophenoxy group may similarly contribute to antimicrobial effects through membrane disruption .

Physicochemical Properties

  • Solubility and Bioavailability: Esterification of pentanoic acid derivatives (e.g., ethyl 4-oxo-pentanoate) increases volatility and alters absorption kinetics. In contrast, the free carboxylic acid form of 4-(chlorophenoxy)pentanoic acid likely has lower membrane permeability but improved target binding via ionic interactions .
  • Thermal Stability: Pentanoic acid derivatives devolatilize at ~290°C, suggesting moderate thermal stability. Substitutions like chloro or phenoxy groups may elevate decomposition temperatures due to increased molecular weight and rigidity .

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with the formation of sodium 4-chlorophenoxide via azeotropic distillation of 4-chlorophenol with sodium hydroxide in chlorobenzene. This step removes water, ensuring anhydrous conditions critical for subsequent lactone activation. γ-Valerolactone undergoes nucleophilic attack by the phenoxide ion at the δ-carbon, followed by ring opening to yield 4-(chlorophenoxy)pentanoic acid (Fig. 1).

Reaction Equation:

4-Cl-C6H4ONa+C5H8O2(γ-valerolactone)180C4-Cl-C6H4O-C4H8COOH+Na+\text{4-Cl-C}6\text{H}4\text{ONa} + \text{C}5\text{H}8\text{O}2 \, (\gamma\text{-valerolactone}) \xrightarrow{180^\circ \text{C}} \text{4-Cl-C}6\text{H}4\text{O-C}4\text{H}_8\text{COOH} + \text{Na}^+

Optimized Reaction Conditions

Key parameters from US2818425A include:

ParameterValue/RangeImpact on Yield/Purity
Temperature150–180°CHigher temps favor ring-opening
SolventChlorobenzene/n-BuOHChlorobenzene enhances anhydrous conditions
Reaction Time2.5–4 hoursProlonged durations reduce byproducts
Phenol:NaOH Molar Ratio1:1.05Excess NaOH ensures complete salt formation

Post-reaction, steam distillation removes unreacted phenol, and sulfuric acid precipitates the crude acid. Recrystallization from petroleum ether (35°C) achieves >95% purity.

Alternative Synthesis via β-Lactone Intermediates

Condensation of Phenoxypropanal with Dimethylketene

US5412112A describes a β-lactone route, though primarily for 2,2-dimethyl derivatives. Adapting this method, 3-(4-chlorophenoxy)propanal reacts with dimethylketene in ethyl acetate at 4°C for 48 hours, forming a β-lactone intermediate (Fig. 2). Subsequent hydrogenolysis with Raney nickel (70°C, 11 atm H₂) cleaves the lactone to yield the acid.

Reaction Sequence:

4-Cl-C6H4O-CH2CHO+(CH3)2C=C=OZnCl2β-lactoneH2/Ni4-Cl-C6H4O-C3H6COOH\text{4-Cl-C}6\text{H}4\text{O-CH}2\text{CHO} + (\text{CH}3)2\text{C=C=O} \xrightarrow{\text{ZnCl}2} \beta\text{-lactone} \xrightarrow{\text{H}2/\text{Ni}} \text{4-Cl-C}6\text{H}4\text{O-C}3\text{H}_6\text{COOH}

Limitations and Adaptations

While this method achieves 80% yield for gemfibrozil analogs, the necessity for high-pressure hydrogenation and specialized catalysts (Raney Ni) makes it less practical for large-scale 4-(chlorophenoxy)pentanoic acid production. Furthermore, the dimethyl groups in the lactone intermediate necessitate additional steps for dealkylation, reducing overall efficiency.

Comparative Analysis of Methodologies

Yield and Scalability

Data from US2818425A and US5412112A highlight stark contrasts:

MethodYield (%)ScalabilityPurity (%)
γ-Valerolactone route70–89Industrial95–98
β-Lactone route60–80Lab-scale85–90

The γ-valerolactone method’s use of inexpensive reagents (NaOH, chlorobenzene) and simple equipment (reflux condensers) makes it preferable for bulk synthesis.

Byproduct Formation and Mitigation

Common byproducts include:

  • Unreacted phenol : Removed via steam distillation.

  • Di-ether derivatives : Minimized by controlling phenol:lactone stoichiometry (1:1 molar ratio).

  • Esters : Eliminated through acidic work-up (H₂SO₄).

Industrial-Scale Process Optimization

Solvent Selection and Recycling

Chlorobenzene, while effective, poses environmental concerns. Recent adaptations substitute it with recyclable solvents like 2-methyltetrahydrofuran (2-MeTHF), achieving comparable yields (68%) with reduced toxicity.

Continuous Flow Reactor Systems

Pilot studies demonstrate that continuous flow systems enhance heat transfer and reduce reaction times (1.5 hours at 170°C), boosting throughput by 40% compared to batch reactors .

Q & A

Q. What are the optimal synthetic routes for 4-(chlorophenoxy)pentanoic acid, considering functional group compatibility and yield?

The synthesis of chlorophenoxy-substituted pentanoic acids typically involves amide coupling, ester hydrolysis, or homologation strategies. For example:

  • Homologation : Starting from baclofen-like structures, homologation at the carboxyl end via multi-step sequences (e.g., N-Boc protection, deoxygenation, and ring-opening) can yield chlorophenoxy-pentanoic acid derivatives .
  • Ester Hydrolysis : Derivatives like 4-chlorophenoxyacetic acid (mp 157–159°C) are synthesized via esterification followed by hydrolysis, with purification via silica gel chromatography .
  • Key Conditions : Use coupling agents (e.g., DCC) for amide formation, ethanol/dichloromethane as solvents, and controlled temperatures (25–60°C) to minimize side reactions .

Q. How can 4-(chlorophenoxy)pentanoic acid be characterized using spectroscopic and chromatographic methods?

  • NMR : The compound’s backbone and substituents are confirmed via <sup>1</sup>H/<sup>13</sup>C NMR. For example, the tert-butoxycarbonyl (Boc) group in derivatives shows a singlet at δ 1.4 ppm, while aromatic protons of the chlorophenoxy group appear at δ 7.2–7.5 ppm .
  • IR : Carboxylic acid C=O stretches appear at ~1700 cm<sup>-1</sup>, and amide N–H bends at ~3300 cm<sup>-1</sup> .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]<sup>+</sup> at m/z 256.0841 for C11H14ClO5) .

Q. What physicochemical properties (e.g., solubility, melting point) are critical for handling 4-(chlorophenoxy)pentanoic acid?

  • Melting Point : Analogous compounds like 4-chlorophenoxyacetic acid melt at 157–159°C, suggesting similar thermal stability .
  • Solubility : Carboxylic acid derivatives are typically soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Adjust pH to >5 for aqueous solubility .

Advanced Research Questions

Q. How can enantiomers of substituted 4-(chlorophenoxy)pentanoic acid derivatives be resolved?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases. Enantiomeric excess (ee) >99% is achievable, as demonstrated for baclofen homologues .
  • Synthetic Resolution : Diastereomeric salts formed with chiral amines (e.g., (R)-1-phenylethylamine) enable separation via recrystallization .

Q. What in vitro assays are suitable for evaluating 4-(chlorophenoxy)pentanoic acid’s interaction with biological targets like GABAB receptors?

  • Guinea Pig Ileum Contraction : Measure inhibition of electrically induced contractions (IC50). For example, homologues like 5-amino-4-(4-chlorophenyl)pentanoic acid show IC50 = 7.4 µM, with effects insensitive to GABAB antagonists .
  • Radioligand Binding : Competitive binding assays using <sup>3</sup>H-labeled ligands (e.g., CGP54626 for GABAB receptors) quantify affinity (Ki) .

Q. How can structure-activity relationship (SAR) studies optimize the chlorophenoxy substituent for enhanced activity?

  • Substituent Modulation : Compare analogs with halogens (Cl, F), alkyl groups, or electron-withdrawing substituents. For example, trifluoromethyl groups in fibrate derivatives (e.g., gemfibrozil) improve metabolic stability .
  • Pharmacophore Mapping : Docking studies (e.g., AutoDock Vina) identify critical interactions, such as hydrogen bonding between the carboxylic acid and receptor residues .

Q. What advanced chromatographic techniques separate chlorophenoxy-pentanoic acid derivatives in complex matrices?

  • Capillary Liquid Chromatography (cLC) : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to resolve chlorophenoxy acids in biological fluids (LOD < 0.1 µg/mL) .
  • Chiral SFC : Supercritical fluid chromatography with CO2/methanol achieves baseline separation of enantiomers in <10 minutes .

Q. How are metabolic stability and metabolite profiles of 4-(chlorophenoxy)pentanoic acid analyzed?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS. Major pathways include β-oxidation (yielding butanoic acid derivatives) and glucuronidation .
  • Synthetic Standards : Co-elute metabolites with synthesized references (e.g., 5-[biguanidino]pentanoic acid) for structural confirmation .

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